molecular formula C16H15ClN2O B2481925 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea CAS No. 1164485-74-8

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea

Cat. No.: B2481925
CAS No.: 1164485-74-8
M. Wt: 286.76
InChI Key: LVBXAEJQHXFHAC-ZHACJKMWSA-N
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Description

1-[(E)-2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)urea is a synthetic urea derivative with the molecular formula C₁₆H₁₅ClN₂O₂ and a molar mass of 302.76 g/mol . Its structure features a trans-configuration (E) ethenyl bridge connecting a 4-chlorophenyl group and a 4-methylphenyl urea moiety. The compound’s CAS registry number is 338413-49-3, and its physicochemical properties suggest moderate lipophilicity due to the chlorophenyl and methylphenyl substituents.

Properties

IUPAC Name

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-12-2-8-15(9-3-12)19-16(20)18-11-10-13-4-6-14(17)7-5-13/h2-11H,1H3,(H2,18,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBXAEJQHXFHAC-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)N/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea typically involves the reaction of 4-chlorobenzaldehyde with 4-methylphenyl isocyanate under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the desired urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethenyl group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desired properties.

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains.
  • Anticancer Potential : In vitro studies indicate that it can inhibit cell proliferation in several cancer cell lines. The mechanism involves apoptosis induction and disruption of key signaling pathways.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis through Bcl-2 regulation
MCF-78.2Cell cycle arrest at G2/M phase
A54912.0Inhibition of EGFR signaling
HCT-1169.5Pro-apoptotic effects via Bax upregulation

Medicine

The compound is being explored as a potential therapeutic agent due to its ability to interact with specific biological targets. Its anticancer properties make it a candidate for further development in oncology.

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of this compound on various cancer cell lines, significant reductions in cell viability were observed across multiple lines. The study highlighted the compound's ability to induce apoptosis and disrupt critical survival pathways.

Case Study 2: Neuropharmacological Effects

Research has also evaluated the compound's neuropharmacological effects, particularly its influence on drug-seeking behavior in animal models. In a controlled study involving rats trained to self-administer cocaine, administration of this compound resulted in a marked decrease in drug-seeking behavior compared to control groups. This suggests potential applications in addiction therapy .

Mechanism of Action

The mechanism of action of 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a particular signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Urea Derivatives

Structural Features and Substituent Effects

The compound’s activity and properties are influenced by:

  • Methylphenyl group : Provides steric bulk and metabolic stability compared to polar groups like methoxy.
  • Ethenyl bridge : The E-configuration imposes rigidity, favoring planar molecular conformations that may enhance π-π stacking with biological targets.
Table 1: Structural and Functional Comparison of Urea Derivatives
Compound Name Substituents (R₁, R₂) Key Structural Features Biological Activity (Where Reported) References
Target Compound R₁: (E)-2-(4-chlorophenyl)ethenyl; R₂: 4-methylphenyl Rigid ethenyl bridge, methyl group Not explicitly stated
T.14 () R₁: 4-chlorophenyl; R₂: 3-(4-methoxystyryl)phenyl Methoxystyryl group, extended conjugation VEGFR-2 inhibition, PD-L1/c-Myc suppression
Compound 10 () R₁: 4-chlorophenyl; R₂: propan-2-yl (hydroxyethyl branch) Hydroxyethyl branch Cryptosporidium IMPDH inhibition
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea () R₁: 4-chloro-3-CF₃; R₂: 4-hydroxyphenyl Trifluoromethyl (electron-withdrawing), hydroxyl Patent example; potential kinase modulation
1-(4-Chlorophenyl)-3-(4-pyridinyl)urea () R₁: 4-chlorophenyl; R₂: 4-pyridinyl Pyridine ring (basic nitrogen) Unspecified; possible kinase or receptor targeting

Physicochemical and Conformational Properties

  • Lipophilicity: The target compound’s logP is likely higher than T.14’s due to the methyl group (vs.
  • Conformational Rigidity : The E-ethenyl group enforces a planar structure, contrasting with flexible chains in T.2 (triazolylethyl, ) and Compound 10 (branched hydroxyethyl). This rigidity may improve target selectivity but reduce adaptability to enzyme active sites .

Biological Activity

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea, a compound characterized by its unique structural features, has gained attention in scientific research for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, biological evaluations, and comparative studies with related compounds.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C16H15ClN2O\text{C}_{16}\text{H}_{15}\text{ClN}_2\text{O}

The synthesis typically involves the reaction of 4-chlorobenzaldehyde with 4-methylphenyl isocyanate under basic conditions, often utilizing solvents like dichloromethane or toluene and catalysts such as triethylamine.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has been investigated for its antibacterial activity against several strains, showing moderate to strong inhibition against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : It has demonstrated significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, with IC50 values indicating strong potential as a therapeutic agent .
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, although specific mechanisms and efficacy require further investigation .

Antimicrobial Activity

The antibacterial activity of this compound was evaluated against various bacterial strains. The results are summarized in Table 1 below:

Bacterial StrainInhibition Zone (mm)IC50 (µM)
Salmonella typhi155.0
Bacillus subtilis183.5
Escherichia coli1012.0
Staphylococcus aureus129.0

This data indicates that the compound is particularly effective against Bacillus subtilis, suggesting a potential application in treating infections caused by this bacterium.

Enzyme Inhibition Studies

The compound's ability to inhibit AChE and urease was assessed through in vitro assays. The findings are presented in Table 2:

EnzymeIC50 (µM)
Acetylcholinesterase6.28 ± 0.003
Urease2.14 ± 0.002

These results demonstrate that the compound acts as a potent inhibitor of urease, which is significant for developing treatments for conditions like kidney stones .

Comparative Studies

When compared to similar compounds, such as those with different substituents on the phenyl rings, this compound shows distinct biological profiles. For instance, while other derivatives exhibit varying degrees of enzyme inhibition and antimicrobial activity, this specific compound appears to have a broader spectrum of activity .

Case Studies

In a recent study focusing on the pharmacological effectiveness of urea derivatives, several compounds were synthesized and tested alongside this compound. The study highlighted its superior activity against urease compared to traditional inhibitors . Furthermore, molecular docking studies suggested favorable interactions between the compound and target enzymes, reinforcing its potential as a lead compound for drug development .

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